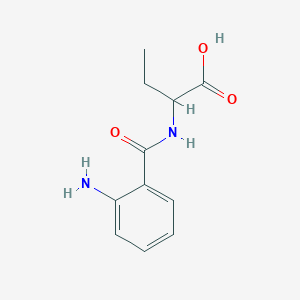

2-(2-Aminobenzamido)butanoic acid

Beschreibung

2-(2-Aminobenzamido)butanoic acid is a benzamide derivative featuring a butanoic acid backbone substituted with a 2-aminobenzamido group. This compound combines aromatic and aliphatic functionalities, making it structurally distinct among amino acid derivatives.

Eigenschaften

IUPAC Name |

2-[(2-aminobenzoyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-2-9(11(15)16)13-10(14)7-5-3-4-6-8(7)12/h3-6,9H,2,12H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLRPNPGSCPVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzamido)butanoic acid typically involves the reaction of 2-aminobenzamide with butanoic acid derivatives. One common method is the condensation reaction between 2-aminobenzamide and butanoic anhydride under acidic or basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of 2-(2-Aminobenzamido)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminobenzamido)butanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the benzene ring can be substituted with different functional groups such as halogens, alkyl, or nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamido derivatives, while reduction of the carbonyl group can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Aminobenzamido)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Wirkmechanismus

The mechanism of action of 2-(2-Aminobenzamido)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid

- Structure: Contains a methoxy-oxoethyl group instead of the butanoic acid chain.

- Synthesis : Prepared via multi-step routes involving condensation and protection/deprotection strategies .

- Properties: The methoxy group enhances solubility in polar solvents compared to the hydrophobic butanoic acid chain in the target compound.

(b) 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Structure: Ethoxy-oxoacetamido substituent replaces the aminobenzamido group.

- Crystallography : Exhibits planar geometry with intermolecular O–H⋯O and C–H⋯O hydrogen bonds, forming parallel chains .

- Implications: The ethoxy group may reduce steric hindrance, facilitating crystallization, whereas the bulkier butanoic acid chain in 2-(2-aminobenzamido)butanoic acid could hinder packing efficiency.

(c) 2-Benzamido-2-phenylacetic Acid

- Structure : Phenylacetic acid backbone with a benzamido group.

- Similarity Score : 0.93 (compared to the target compound) .

Table 1: Comparative Data on Selected Compounds

Key Observations:

- Solubility: Methoxy and ethoxy substituents improve hydrophilicity, whereas the butanoic acid chain may enhance lipid membrane permeability.

- Bioactivity: Compounds with benzamido groups (e.g., 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid) show promise in enzyme inhibition, suggesting that 2-(2-aminobenzamido)butanoic acid could share similar mechanisms if reactivated for research .

- Safety: L-2-Aminobutyric acid’s safety profile (handling precautions, toxicity) implies that aliphatic amino acid derivatives require careful toxicity screening.

Biologische Aktivität

2-(2-Aminobenzamido)butanoic acid is an organic compound characterized by its unique structure, which includes an amino group, a benzamide moiety, and a butanoic acid chain. This compound has garnered attention in scientific research due to its biological activity and potential applications in various fields, including pharmacology and biochemistry.

Biological Activity

The biological activity of 2-(2-Aminobenzamido)butanoic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds with biological molecules, while the benzamide moiety facilitates interactions with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

The mechanism of action involves several key interactions:

- Hydrogen Bonding : The amino group can participate in hydrogen bonding with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The benzamide structure allows for effective interaction with hydrophobic regions of proteins, influencing their conformation and function.

These properties suggest that 2-(2-Aminobenzamido)butanoic acid could serve as a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

Research Findings

Recent studies have demonstrated the compound's potential in various biological assays. For example:

- Enzyme Inhibition : Research indicates that 2-(2-Aminobenzamido)butanoic acid may inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

- Anti-inflammatory Properties : Preliminary data suggest that the compound may exhibit anti-inflammatory effects by modulating cytokine release from immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

| Anti-inflammatory | Modulation of cytokine release |

| Protein Binding | Strong interactions with target proteins |

Case Study 1: Enzyme Interaction

In a laboratory setting, researchers investigated the interaction between 2-(2-Aminobenzamido)butanoic acid and a specific enzyme involved in metabolic regulation. The study found that the compound significantly inhibited enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound. In vitro experiments demonstrated that treatment with 2-(2-Aminobenzamido)butanoic acid reduced the secretion of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) from activated macrophages. This finding supports its potential use in therapies aimed at inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.